2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7-15-10-4-3-9(5-11(10)16-7)13(19)14-6-12-17-8(2)18-20-12/h9H,3-6H2,1-2H3,(H,14,19)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHYQAVZCFFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a derivative of benzimidazole and oxadiazole, known for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. The presence of both benzimidazole and oxadiazole moieties contributes to its biological efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the introduction of the benzimidazole structure. Common methods include:
- Cyclization Reactions : Utilizing acylhydrazides or thiosemicarbazides to form the oxadiazole structure.
- Condensation Reactions : Combining substituted benzimidazoles with oxadiazole derivatives under acidic or basic conditions.
Biological Activities
The biological activities of this compound have been explored in various studies:
1. Anticancer Activity
Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity:
- It was tested against strains of Staphylococcus aureus and Escherichia coli , demonstrating effective inhibition at concentrations as low as 32 µg/mL .
3. Anti-inflammatory Activity
Inflammatory responses were significantly reduced in animal models treated with compounds similar to this one:
4. Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays:
- The compound exhibited a notable ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this structure:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzimidazole derivatives. For instance:
- Antitumor Activity : Research indicates that compounds similar to 2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant growth inhibition against various cancer cell lines. A study on related oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across multiple cancer types including ovarian and lung cancers .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways that regulate cell death .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that integrate both benzimidazole and oxadiazole functionalities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its anticancer properties:
| Structural Feature | Influence on Activity |
|---|---|
| Benzimidazole core | Enhances interaction with biological targets |
| Oxadiazole ring | Contributes to increased cytotoxicity |
| Methyl substituents | Modulate lipophilicity and bioavailability |
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
- In Vitro Studies : A study evaluated the cytotoxic effects against five different cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that derivatives similar to our compound showed IC50 values in the low micromolar range .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. These studies often report significant tumor regression with minimal side effects compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: The oxadiazole moiety in the target compound may confer resistance to enzymatic degradation, a trait critical for prolonged drug action. This contrasts with hydrazones (), which are prone to hydrolysis.
- Synthetic Challenges: The mechanochemical approach in highlights greener methodologies, suggesting opportunities to optimize the target compound’s synthesis for scalability.
- Structure-Activity Relationships (SAR) : Substitution at the benzoimidazole 5-position (carboxamide) appears conserved across analogs, indicating its role in target engagement. Variability in auxiliary groups (oxadiazole vs. methoxy) tailors solubility and target specificity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of the benzo[d]imidazole core with a 3-methyl-1,2,4-oxadiazole moiety using coupling agents like EDCI or DCC in anhydrous DMF .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Key reagents: K₂CO₃ for deprotonation, DMF as a solvent, and thionyl chloride for activating carboxylic acid intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C): Assign peaks for methyl groups (δ 2.1–2.5 ppm for oxadiazole-CH₃) and tetrahydrobenzoimidazole protons (δ 1.8–2.0 ppm for cyclohexene CH₂) .
- IR: Confirm carboxamide C=O stretching (1640–1680 cm⁻¹) and oxadiazole C=N (1550–1600 cm⁻¹) .
- HPLC-MS: Monitor purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How should initial biological activity screening be designed?
- Enzymatic assays: Test inhibition of cyclooxygenase (COX) or microbial enzymes (e.g., β-lactamase) at 10–100 µM concentrations .
- Antimicrobial screening: Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction path search: Use quantum chemical calculations (DFT/B3LYP) to identify low-energy intermediates and transition states .
- Machine learning: Train models on existing oxadiazole/imidazole reaction data to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
Q. How to resolve contradictions in structure-activity relationships (SAR) across analogs?
Compare substituent effects using a table:
| Substituent on Oxadiazole | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 3-Methyl (target compound) | COX-2: 12 µM | |
| 3-Trifluoromethyl | COX-2: 8 µM | |
| 3-Phenyl | COX-2: >50 µM |
- Analysis: Electron-withdrawing groups (e.g., CF₃) enhance activity by stabilizing enzyme interactions .
Q. What experimental design (DoE) strategies improve yield and scalability?
- Factorial design: Vary temperature (60–100°C), solvent ratio (DMF:H₂O), and catalyst loading (0.1–1.0 eq) to optimize yield .
- Response surface methodology (RSM): Model interactions between parameters to identify maxima (e.g., 85% yield at 80°C, 0.5 eq K₂CO₃) .
Q. How to address regioselectivity in heterocyclic ring formation?
- Ultrasound-assisted synthesis: Enhances regioselectivity for oxadiazole-methyl linkage (90% vs. 65% under conventional heating) .
- Protecting groups: Use tert-butyloxycarbonyl (Boc) to block competing reaction sites during imidazole functionalization .
Q. What stability studies are critical for long-term storage?
- Forced degradation: Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC for decomposition products (e.g., hydrolysis of carboxamide to carboxylic acid) .
- Storage recommendation: Lyophilized solid in amber vials at -20°C (<5% degradation over 12 months) .
Q. How to evaluate interactions with cytochrome P450 enzymes?
- Fluorescence-based assays: Incubate with human liver microsomes and NADPH. Measure metabolite formation (LC-MS) and IC₅₀ values for CYP3A4/2D6 inhibition .
- Molecular docking: Simulate binding to CYP active sites (AutoDock Vina) to predict inhibitory potential .
Q. What solid-state characterization methods are essential for polymorph screening?
- X-ray diffraction (XRD): Identify crystalline vs. amorphous forms .
- Differential scanning calorimetry (DSC): Detect melting points and phase transitions (e.g., Form I: mp 215°C; Form II: mp 198°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
